molecular formula C31H29FN4O5 B560533 Ningetinib CAS No. 1394820-69-9

Ningetinib

Número de catálogo: B560533
Número CAS: 1394820-69-9
Peso molecular: 556.6 g/mol
Clave InChI: VQYYQSZNRVQLIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ningetinib es un nuevo inhibidor de la tirosina quinasa que se dirige a varias quinasas involucradas en la patogénesis tumoral. Ha demostrado un potencial significativo en la superación de la resistencia secundaria a los medicamentos en la leucemia mieloide aguda, particularmente en los casos con mutaciones de duplicación en tándem interna de la tirosina quinasa 3 similar a FMS. This compound también se encuentra en ensayos clínicos para evaluar su eficacia en el tratamiento del cáncer de pulmón .

Aplicaciones Científicas De Investigación

Ningetinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Se utiliza como compuesto modelo para estudiar los mecanismos de la inhibición de la tirosina quinasa y para desarrollar nuevos métodos sintéticos.

    Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para inducir apoptosis en las células cancerosas.

    Medicina: En ensayos clínicos para el tratamiento de la leucemia mieloide aguda y el cáncer de pulmón, mostrando promesa en la superación de la resistencia a los medicamentos.

    Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y en el estudio de interacciones farmacológicas.

Mecanismo De Acción

Ningetinib ejerce sus efectos al inhibir la actividad de varias quinasas involucradas en el crecimiento y la supervivencia tumoral. Se une al sitio de unión al ATP de estas quinasas, previniendo su activación y la señalización subsiguiente. Esta inhibición conduce a la interrupción de vías clave, incluidas las vías STAT5, AKT y ERK, lo que finalmente resulta en la inducción de apoptosis y la inhibición de la proliferación celular .

Safety and Hazards

Ningetinib is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

Análisis Bioquímico

Biochemical Properties

Ningetinib has been found to interact with FMS-like tyrosine kinase 3 (FLT3), a common mutation type in acute myeloid leukemia (AML) . It inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK . This inhibition occurs in a dose- and time-dependent manner .

Cellular Effects

In FLT3-ITD AML cell lines, this compound has been observed to inhibit cell proliferation, block the cell cycle, and induce apoptosis . It also binds FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to FLT3, thereby inhibiting its downstream signaling pathways . This binding interaction inhibits the phosphorylation of FLT3 and its downstream target proteins STAT5, AKT, and ERK .

Temporal Effects in Laboratory Settings

This compound has shown significant anti-leukemic effects on FLT3-ITD-positive AML cells over time . It has also demonstrated superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib in mouse models with FLT3-ITD and FLT3-ITD-F691L mutation .

Dosage Effects in Animal Models

In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, this compound showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib . The survival of mice was significantly prolonged .

Metabolic Pathways

It is known that this compound inhibits the FLT3 protein and its downstream signaling pathways, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound binds to FLT3, which could potentially affect its localization or accumulation .

Subcellular Localization

Given its role as a TKI and its binding to FLT3, it is likely that it localizes to areas where FLT3 and its downstream target proteins are present .

Métodos De Preparación

La síntesis de Ningetinib implica múltiples pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Las rutas sintéticas típicamente implican el uso de reactivos y catalizadores específicos en condiciones controladas para lograr el producto deseado. Los métodos de producción industrial se centran en optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza, al tiempo que se mantiene la rentabilidad y la escalabilidad .

Análisis De Reacciones Químicas

Ningetinib experimenta diversas reacciones químicas, que incluyen:

Comparación Con Compuestos Similares

Ningetinib es único en su capacidad para dirigirse a múltiples quinasas simultáneamente, lo que lo hace más efectivo en la superación de la resistencia a los medicamentos en comparación con otros inhibidores de la tirosina quinasa. Los compuestos similares incluyen:

Propiedades

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394820-69-9
Record name Ningetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ningetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NINGETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-((4-(4-amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol (5 g, 14.6 mmol), 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (3.46 g, 14.9 mmol) and HOAT (0.39 g, 2.9 mmol) in dichloromethane (30 mL) was added EDCI (3.35 g, 17.5 mmol). The mixture was stirred at 41° C. for 6 hours, cooled to room temperature and diluted with ethyl acetate (30 mL). The resulted suspension was filtered, and the solid was washed with 95% ethanol (50 mL×2). The solid was collected through filtration and dried in vacuo at 45° C. for 6 hours to give the title compound as a white solid (6.35 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
78%
Customer
Q & A

Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?

A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].

Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?

A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].

Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?

A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.